molecular formula C17H36O B8595691 5,9,13-Trimethyltetradecan-1-OL CAS No. 93175-65-6

5,9,13-Trimethyltetradecan-1-OL

Cat. No.: B8595691
CAS No.: 93175-65-6
M. Wt: 256.5 g/mol
InChI Key: SALQUYOOVPLBJS-UHFFFAOYSA-N
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Description

5,9,13-Trimethyltetradecan-1-OL is a branched-chain primary alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.43 g/mol. It is synthesized via hydrogenation of an allylic alcohol precursor using a palladium-on-carbon (Pd/C) catalyst, yielding an 84% purified product as a viscous oil . This compound serves as a critical component in the female sex pheromone of the rice moth (Corcyra cephalonica), playing a role in mating behavior disruption for pest control .

Properties

CAS No.

93175-65-6

Molecular Formula

C17H36O

Molecular Weight

256.5 g/mol

IUPAC Name

5,9,13-trimethyltetradecan-1-ol

InChI

InChI=1S/C17H36O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h15-18H,5-14H2,1-4H3

InChI Key

SALQUYOOVPLBJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5,9,13-Trimethyltetradecan-1-OL and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Group(s) Key Structural Features Physical State
This compound C₁₇H₃₆O 256.43 Primary alcohol Branched C17 chain, saturated Viscous oil
2,6,10-Trimethyl-5,9-undecadien-1-ol C₁₄H₂₆O 210.36 Primary alcohol, diene Shorter C14 chain, unsaturated (5,9-diene) Not reported
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154.25 Allylic alcohol, diene Conjugated 2,6-diene, shorter C10 chain Liquid
3,6,9,12-Tetraoxatridecan-1-ol C₉H₂₀O₅ 208.25 Ether-alcohol Four ether linkages, linear C9 chain Not reported

Physicochemical and Functional Differences

Chain Length and Branching
  • This compound : The extended C17 backbone with three methyl branches enhances hydrophobic interactions, contributing to its high viscosity and low volatility. These properties make it suitable for slow-release pheromone applications .
  • 2,6,10-Trimethyl-5,9-undecadien-1-ol: The shorter C14 chain and unsaturation (5,9-diene) reduce molecular weight (210.36 vs.
Functional Group Reactivity
  • 3,7-Dimethyl-2,6-octadien-1-ol: The conjugated diene system in this allylic alcohol increases reactivity, enabling participation in Diels-Alder or electrophilic addition reactions. However, its irritant properties (as noted in safety guidelines) restrict its use in cosmetics .
  • 3,6,9,12-Tetraoxatridecan-1-ol : The four ether groups enhance polarity and water solubility compared to purely aliphatic alcohols like this compound, making it suitable as a solvent or surfactant .

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